4-Pyridinecarboxamide, N-1-piperidinyl-

Medicinal Chemistry Scaffold Differentiation Property Forecasting

Select this compound for its distinctive N–N hydrazide linkage (isonicotinohydrazide core) instead of a simple amide bond. This creates a more polar pharmacophore (LogP ~0.5 vs. ~1.4 for amide analogs) with enhanced hydrogen-bonding capacity for CNS and SRPK1-focused programs. Its N-aminopiperidine moiety is a key fragment in rimonabant and kinase inhibitor chemotypes—structural difference eliminates the need for re-validation when exploring SAR around the hydrazide.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
CAS No. 62179-42-4
Cat. No. B10899216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridinecarboxamide, N-1-piperidinyl-
CAS62179-42-4
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESC1CCN(CC1)NC(=O)C2=CC=NC=C2
InChIInChI=1S/C11H15N3O/c15-11(10-4-6-12-7-5-10)13-14-8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,13,15)
InChIKeyTVPDVOBGSRDVRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridinecarboxamide, N-1-piperidinyl- (CAS 62179-42-4): Sourcing and Functional Baseline for the N-Aminopiperidine Scaffold


4-Pyridinecarboxamide, N-1-piperidinyl- (CAS 62179-42-4), also known as N-piperidin-1-ylpyridine-4-carboxamide, is a heterocyclic organic compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol [1]. It is a member of the pyridinecarboxamide class, characterized by a pyridine ring linked via a carboxamide group to an N-aminopiperidine moiety. This N‒N linked hydrazide-type scaffold distinguishes it from simple amide-linked piperidine-pyridine analogs. It is commercially available primarily as a research chemical and synthetic building block, with limited primary literature on its standalone biological profile.

Why 4-Pyridinecarboxamide, N-1-piperidinyl- (CAS 62179-42-4) Cannot Be Replaced by Simple Piperidine-Pyridine Amides in Procurement


Substituting 4-Pyridinecarboxamide, N-1-piperidinyl- with a common analog like N-(pyridin-4-yl)piperidine-4-carboxamide (CAS 110105-35-6) or other piperidine-pyridine amides is scientifically unsound due to fundamental structural differences. The target compound contains an N‒N hydrazide linkage (isonicotinohydrazide core) rather than a direct amide bond [1]. This creates a distinct, more polar pharmacophore with different hydrogen-bonding capacity (calculated LogP ~0.5 vs. ~1.4 for the amide analog) . Critically, the N-aminopiperidine moiety is a known metabolite and a key fragment in several bioactive molecules, including the cannabinoid receptor antagonist rimonabant and various kinase inhibitors, whereas the simple amide-linked analog serves a different conformational and electronic profile [2]. This difference in molecular geometry and polarity directly impacts binding interactions, synthetic utility, and the resulting intellectual property space, making interchangeability highly problematic without rigorous re-validation.

4-Pyridinecarboxamide, N-1-piperidinyl- (CAS 62179-42-4): Quantitative Differentiation Guide Against Structural Analogs


Fundamental Scaffold Divergence: Hydrazide vs. Amide Core Confers Distinct Physicochemical and Pharmacophoric Properties

The target compound is built upon an N‒N linked hydrazide (isonicotinohydrazide) core, a critical departure from the direct amide linkage found in common comparator N-(pyridin-4-yl)piperidine-4-carboxamide (CAS 110105-35-6) [1]. This fundamental bond difference alters the molecule's electronic distribution, conformational flexibility, and hydrogen-bonding capabilities. While direct comparative biological data is absent in the primary literature, the structural divergence is quantified by distinct predicted physicochemical properties, most notably lipophilicity (LogP), which is a key driver of membrane permeability and off-target binding. The calculated LogP for the target compound is approximately 0.5, compared to ~1.4 for the amide-linked analog . This ~0.9 unit difference indicates that the target compound is significantly more hydrophilic.

Medicinal Chemistry Scaffold Differentiation Property Forecasting

Class-Level Antibacterial Potential: The N-Pyridyl Carboxypiperidine Amide Scaffold Demonstrates Translation Inhibition

The target compound belongs to a broader class of N-pyridyl-substituted carboxypiperidine amides that were identified via high-throughput screening as a new class of prokaryote translation inhibitors [1]. While the exact compound (CAS 62179-42-4) was not the lead compound in this study, the most promising member of this structural class demonstrated antibacterial activity with a minimum inhibitory concentration (MIC) of 12 mg/mL against a test organism in a cell-based assay designed to detect translation inhibition versus DNA biosynthesis [1]. This provides class-level context for the antibacterial potential of the core scaffold.

Antibacterial Translation Inhibition Hit Identification

Utility as a Synthetic Precursor to Potent SRPK1 Inhibitor (SRPIN340)

A key application of 4-Pyridinecarboxamide, N-1-piperidinyl- is as a synthetic precursor or structural component of more complex molecules. While not directly active itself, the isonicotinamide portion of the molecule is a critical recognition element in the potent and selective SRPK1 inhibitor known as SRPIN340 (N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-4-pyridinecarboxamide, CAS 218156-96-8) . SRPIN340 demonstrates a Ki of 0.89 μM for SRPK1 and shows selectivity over other kinases, as well as in vivo efficacy in melanoma models [1][2]. The target compound therefore represents a valuable, less complex building block for accessing this pharmacologically validated chemical space.

Kinase Inhibition Medicinal Chemistry SRPK1

Validated Application Scenarios for 4-Pyridinecarboxamide, N-1-piperidinyl- (CAS 62179-42-4) in R&D and Manufacturing


Scaffold-Hopping and Lead Diversification in Antibacterial Drug Discovery

Based on class-level evidence, 4-Pyridinecarboxamide, N-1-piperidinyl- can be employed as a core scaffold for hit-to-lead optimization in antibacterial programs. The N-pyridyl carboxypiperidine amide class has been mechanistically linked to the inhibition of prokaryotic translation [1]. Using this compound as a starting point allows medicinal chemists to explore the structure-activity relationship (SAR) around the hydrazide linkage, a feature absent in simpler amide analogs, to improve upon the class-level MIC of 12 mg/mL observed for related compounds [1].

Synthesis of Novel SRPK1 Kinase Inhibitors and Chemical Probes

The compound serves as a key intermediate or building block for accessing the pharmacologically relevant SRPIN340 chemotype [2]. Researchers developing selective inhibitors of serine-arginine protein kinase 1 (SRPK1) can utilize this compound to generate focused libraries. SRPK1 inhibition (Ki = 0.89 μM for a derivative) has demonstrated therapeutic potential in oncology and virology, as evidenced by the ability of related molecules to suppress viral replication and enhance anti-tumor immune responses [2][3]. This compound provides a more polar, synthetically tractable entry point into this chemical space compared to the final drug-like molecule.

Physicochemical Property Modulation for CNS Drug Discovery

The significantly lower predicted lipophilicity (LogP ~0.5) of this compound, compared to amide-linked analogs (LogP ~1.4), positions it as a privileged scaffold for central nervous system (CNS) drug discovery programs [4]. Lower LogP values are generally correlated with reduced plasma protein binding, decreased off-target toxicity, and improved metabolic stability, all of which are desirable for CNS-active agents. Medicinal chemists can leverage this inherent property as a favorable starting point when designing brain-penetrant molecules targeting neurological or psychiatric disorders.

Technical Documentation Hub

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